molecular formula C13H21NO B076810 alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol CAS No. 13549-60-5

alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol

Cat. No.: B076810
CAS No.: 13549-60-5
M. Wt: 207.31 g/mol
InChI Key: MDCBURXXBZEVGT-UHFFFAOYSA-N
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Description

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol is an organic compound with a complex structure that includes an isopropylamino group, an ethyl group, and a methylbenzyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. This method typically requires the use of a suitable solvent and a base to facilitate the reaction . Another method involves the reductive amination of a carbonyl compound, where the alcohol is first oxidized to a carbonyl compound, followed by the addition of an amine and a reducing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize heterogeneous catalysts to enhance the efficiency of the reaction and allow for the reuse of the catalyst . The reaction conditions are optimized to ensure high yields and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Alpha-(1-(Isopropylamino)ethyl)-4-methylbenzyl alcohol can be compared with other similar compounds, such as alpha-amino ketones and other substituted benzyl alcohols . These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

List of Similar Compounds

  • Alpha-amino ketones
  • Substituted benzyl alcohols
  • Terpineols
  • Piperidine derivatives

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12/h5-9,11,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCBURXXBZEVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929023
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13549-60-5
Record name H 35-25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013549605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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